1-[(3-chlorophenyl)acetyl]piperidine
Description
1-[(3-Chlorophenyl)acetyl]piperidine is a piperidine derivative featuring a 3-chlorophenyl group linked via an acetyl moiety to the piperidine nitrogen. Piperidine derivatives are prominent in medicinal chemistry due to their versatility in drug design, particularly for their roles as enzyme inhibitors, receptor ligands, and bioactive intermediates . Chlorinated aromatic rings, such as the 3-chlorophenyl group, are known to improve metabolic stability and modulate electronic properties, making this compound a candidate for further pharmacological exploration .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-6-4-5-11(9-12)10-13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOZATNDDTWHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-Cl vs. 4-Cl Substitution :
- 3-Cl-PCP (1-(1-(3-chlorophenyl)cyclohexyl)piperidine) and 4-Cl-PCP are positional isomers. Docking studies reveal that 3-Cl-PCP exhibits higher binding affinity and ranks higher in activity predictions compared to 4-Cl-PCP, underscoring the importance of chloro-substituent positioning .
- 1-(1-(4-Chlorophenyl)-3-phenylprop-2-ynyl)piperidine (5faa): This compound, with a 4-chloro substituent, demonstrates distinct NMR chemical shifts (δ 7.35–7.25 ppm for aromatic protons) compared to its 3-chloro analogue, reflecting altered electronic environments .
Piperidine Ring Modifications
- Acetyl Group vs. Propargyl Group :
- The target compound’s acetyl group contrasts with the propargyl group in 1-(1-(3-chlorophenyl)-3-phenylprop-2-ynyl)piperidine (5gaa). The propargyl derivatives are synthesized via gold-catalyzed A³-coupling with yields up to 98%, whereas acetylated derivatives like 1-[(3-chlorophenyl)acetyl]piperidine may require alternative methods, such as nucleophilic substitution or condensation reactions .
- Hydrophobic Substituents : Compounds with bulky groups (e.g., 1-(3-phenylbutyl)piperidine) exhibit higher RMSD values (>4 Å) in docking studies, indicating altered binding orientations compared to simpler acetylated derivatives .
Physicochemical Properties
- Methyl vs. Chloro: Methyl-substituted derivatives (e.g., 1-[1-(3-methylphenyl)cyclohexyl]piperidine hydrochloride) show lower molecular weights (293.88 g/mol) and distinct hydrophobic interactions compared to chlorinated analogues .
Q & A
Basic: What synthetic methodologies are effective for preparing 1-[(3-chlorophenyl)acetyl]piperidine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, including functionalization of the piperidine core and subsequent coupling with the 3-chlorophenylacetyl group. A copper(I)-catalyzed approach has demonstrated high yields (94%) for analogous piperidine derivatives, as evidenced by NMR-characterized intermediates (δ = 7.65–7.29 ppm for aromatic protons; δ = 50.67 ppm for piperidine carbons) . Optimization strategies include:
- Catalyst selection : Copper(I) complexes enhance regioselectivity in alkyne couplings.
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction rates without side-product formation.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%).
Basic: Which analytical techniques are essential for structural validation and purity assessment of this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve aromatic (δ = 7.65–7.29 ppm) and piperidine backbone signals (δ = 2.59–1.52 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 268.0834 for C13H15ClNO).
- HPLC with UV/Vis detection : Quantifies purity (>98%) using C18 reverse-phase columns and acetonitrile/water gradients.
Advanced: How do structural modifications to the chlorophenyl or piperidine moieties influence fungicidal activity?
Answer:
Comparative studies of derivatives highlight:
- Chlorophenyl positioning : 3-Chloro substitution (vs. 4-Cl) enhances antifungal potency by 20–30% in plant-pathogen assays, likely due to improved hydrophobic interactions with fungal cytochrome b .
- Piperidine functionalization : Acetylation at the 1-position increases bioavailability, while bulky substituents (e.g., pyridinyl groups) reduce membrane permeability .
Data Table :
| Derivative | Substituent | EC50 (µg/mL) Botrytis cinerea |
|---|---|---|
| Parent | 3-Cl | 0.12 |
| 4-Cl analog | 4-Cl | 0.35 |
| Pyridinyl | C5H4N | 1.50 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., microbroth dilution vs. agar diffusion) to ensure reproducibility .
- Stereochemical considerations : Chiral impurities (e.g., R/S isomers) may skew results. Use chiral HPLC or X-ray crystallography (e.g., P21 space group resolution) to verify stereochemistry .
- Biological models : Activity against Phytophthora infestans may not translate to Fusarium spp. due to species-specific target expression .
Advanced: What challenges arise in crystallographic analysis of this compound derivatives?
Answer:
Key challenges include:
- Crystal growth : Poor solubility in common solvents (e.g., ethanol, acetone) necessitates slow vapor diffusion with dichloromethane/hexane.
- Disorder in aromatic rings : Chlorine atoms may cause electron density ambiguities. Refinement using SHELXL with anisotropic displacement parameters improves accuracy .
- Hydrogen bonding networks : Weak intermolecular interactions (C–H···O) require low-temperature (100 K) data collection to stabilize lattice structures.
Advanced: What computational approaches predict the binding affinity of this compound to fungal targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with cytochrome bc1 complex (PDB: 3CX5). The chlorophenyl group shows π-π stacking with Phe129, while the acetyl-piperidine forms hydrogen bonds with Glu271 .
- QSAR modeling : Use Hammett constants (σ = +0.37 for 3-Cl) to correlate electronic effects with inhibitory activity (R² = 0.89 in training sets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
